S3I-201

Catalog No.
S542199
CAS No.
501919-59-1
M.F
C16H15NO7S
M. Wt
365.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S3I-201

CAS Number

501919-59-1

Product Name

S3I-201

IUPAC Name

2-hydroxy-4-[[2-(4-methylphenyl)sulfonyloxyacetyl]amino]benzoic acid

Molecular Formula

C16H15NO7S

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C16H15NO7S/c1-10-2-5-12(6-3-10)25(22,23)24-9-15(19)17-11-4-7-13(16(20)21)14(18)8-11/h2-8,18H,9H2,1H3,(H,17,19)(H,20,21)

InChI Key

HWNUSGNZBAISFM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)NC2=CC(=C(C=C2)C(=O)O)O

Solubility

soluble in DMSO, not soluble in water.

Synonyms

NSC 74859, NSC-74859, NSC74859, S3I 201, S3I-201, S3I201

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)NC2=CC(=C(C=C2)C(=O)O)O

Description

The exact mass of the compound 2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid is 365.05692 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74859. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzenesulfonates - Supplementary Records. It belongs to the ontological category of monohydroxybenzoic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

STAT3 Inhibitor

2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid, also known as S3I-201, is a compound studied for its potential to inhibit Signal Transducer and Activator of Transcription 3 (STAT3) PubChem: . STAT3 is a protein that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. However, dysregulation of STAT3 signaling has been implicated in the development and progression of several cancers NCBI: .

S3I-201, also known as NSC 74859, is a small molecule inhibitor specifically targeting the signal transducer and activator of transcription 3 (STAT3) pathway. STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell proliferation, survival, and differentiation. In many cancers, STAT3 is constitutively activated, leading to enhanced tumor growth and survival. S3I-201 functions by binding to the SH2 domain of STAT3, disrupting its dimerization and subsequent DNA binding, thereby inhibiting its transcriptional activity .

S3I-201 exhibits significant reactivity due to its electrophilic O-tosyl group, which allows it to act as a covalent modifier of proteins. This reactivity has been characterized through various studies where S3I-201 demonstrated a first-order reaction mechanism when interacting with biological nucleophiles such as glutathione. The bimolecular rate constant for the reaction between S3I-201 and glutathione was found to be approximately 0.158h1mM10.158\,\text{h}^{-1}\text{mM}^{-1}, indicating its potential as a targeted covalent inhibitor .

S3I-201 has been shown to possess potent anti-cancer properties by inhibiting the proliferation of various cancer cell lines. It effectively reduces the viability of cancer cells through mechanisms involving apoptosis and inhibition of angiogenesis and fibrogenesis. For instance, in liver fibrosis models, S3I-201 demonstrated suppression of fibrogenesis and angiogenesis by inhibiting the STAT3 signaling pathway . Additionally, it has been reported to have low activity against other STAT family members such as STAT1 and STAT5, highlighting its specificity .

The synthesis of S3I-201 involves several steps that typically include the formation of the O-tosyl group and subsequent modifications to enhance its inhibitory properties. The original synthesis was detailed in studies where structural modifications were explored to improve potency against STAT3. For example, derivatives incorporating naphthoquinone units have been synthesized to evaluate their effectiveness as STAT3 inhibitors . The synthetic routes generally aim at optimizing the electrophilic nature of the compound while maintaining selectivity towards STAT3.

Interaction studies with S3I-201 have revealed its mechanism of action as a covalent inhibitor that modifies target proteins. Research indicates that S3I-201 interacts with glutathione and other nucleophiles through nucleophilic substitution reactions. This interaction profile suggests that while it effectively inhibits STAT3, it may also affect other cellular proteins due to its non-selective reactivity . Such findings underscore the need for careful evaluation when considering S3I-201 for therapeutic use.

Several compounds share structural similarities with S3I-201 and also target the STAT3 pathway. Below is a comparison highlighting their unique features:

Compound NameMechanism of ActionSelectivityNotable Features
BP-1-102Inhibits STAT3 dimerizationModerateLess reactive than S3I-201
SH-4-054Disrupts STAT3 interactionsHighSelective for STAT3 over other pathways
DB-5-112Targets STAT3 via sulfonamide modificationModerateStructural modification enhances potency
SF-1-066Inhibits transcriptional activity of STAT3ModerateFocused on specific cancer types

S3I-201 is unique among these compounds for its electrophilic nature and broad reactivity profile, which allows it to act as a potent covalent modifier but also raises concerns regarding selectivity .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

365.05692299 g/mol

Monoisotopic Mass

365.05692299 g/mol

Heavy Atom Count

25

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JG1E8503OI

Other CAS

501919-59-1

Wikipedia

S31-201

Dates

Modify: 2023-08-15
1. Pang M, Ma L, Gong R, Tolbert E, Mao H, Ponnusamy M, Chin YE, Yan H, Dworkin LD, Zhuang S. A novel STAT3 inhibitor, S3I-201, attenuates renal interstitial fibroblast activation and interstitial fibrosis in obstructive nephropathy. Kidney Int. 2010 Aug;78(3):257-68. Epub 2010 Jun 2. PubMed PMID: 20520592.

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